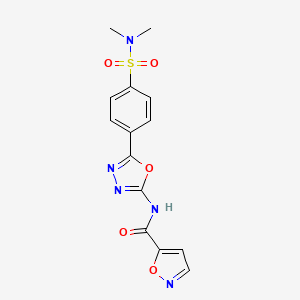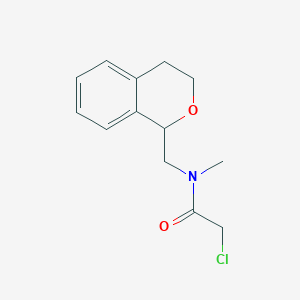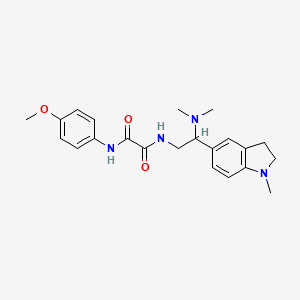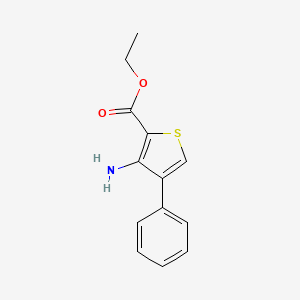![molecular formula C9H11BrN2O3 B2773009 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol CAS No. 1249593-20-1](/img/structure/B2773009.png)
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol
Descripción general
Descripción
“2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol” is a chemical compound with the CAS Number: 89980-83-6 . It has a molecular weight of 261.08 . The IUPAC name for this compound is 2-(4-bromo-2-nitroanilino)ethanol .
Molecular Structure Analysis
The linear formula for “2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol” is C8H9BRN2O3 . The InChI code for this compound is 1S/C8H9BrN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2 .Aplicaciones Científicas De Investigación
Synthesis of β-adrenergic Blockers
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol serves as a precursor in the synthesis of important β-adrenergic receptor-blocking drugs, including (R)-nifenalol and (S)-sotalol. These compounds were obtained in enantiomerically pure forms through a highly efficient enzymatic transesterification reaction, demonstrating the chemical's significance in pharmaceutical chemistry (Kapoor et al., 2005).
Heterocyclization Reactions
This chemical also participates in heterocyclization reactions to form oxazaheterocycles, such as 1,3-oxazolidin-2-one, morpholin-2-, -3-one, and -2,3-dione, indicating its versatility in organic synthesis and potential applications in developing new compounds with varied biological activities (Palchikov, 2015).
Novel Acentric Materials
In the field of material science, co-crystallization of 4-nitrophenol with N-methyl substituted aminopyridines, using 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol derivatives, led to the formation of novel acentric materials. These materials showed potential for applications in nonlinear optical materials, demonstrating the compound's contribution beyond pharmaceuticals to advanced materials engineering (Draguta et al., 2014).
Preparation of Liquid Crystalline Polymers
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol was also involved in the preparation of polymers with liquid crystalline properties. These polymers exhibited good electrical conductivity and semectic texture, highlighting the compound's role in creating materials with specific electronic and optical properties (Hosseini & Hoshangi, 2015).
Kinetic Studies in Organic Chemistry
The compound has been used in kinetic studies, such as the aminolysis of diaryl carbonates, providing insights into reaction mechanisms and the effects of various factors on reaction rates. These studies are crucial for understanding and optimizing chemical reactions in both academic and industrial settings (Castro et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromo-N-methyl-2-nitroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVONVWURLPBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

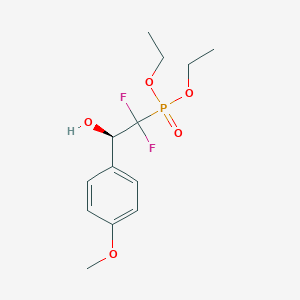
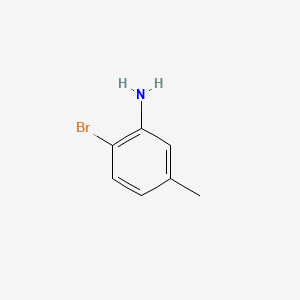
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)
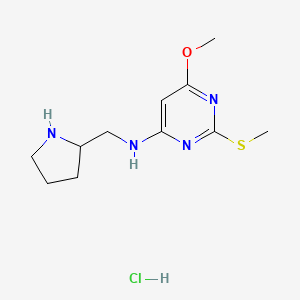
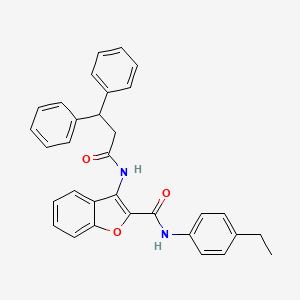
![6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2772936.png)

![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)

